

Calteridol calcium metal contamination control methods

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Compound Focus: Calteridol calcium

CAS No.: 121915-83-1

Cat. No.: S3334718

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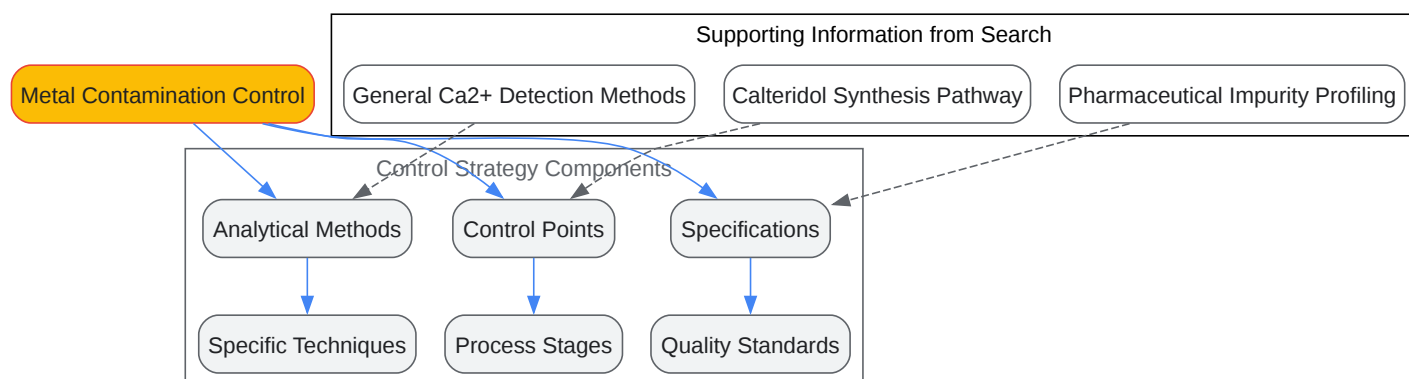
Information on Calteridol Calcium

The table below summarizes the key details found in the search results:

Aspect	Details
Compound Identity	Calteridol Calcium is an ingredient in ProHance (Gadoteridol Injection), a gadolinium-based MRI contrast agent [1] [2].
Role	It acts as the calcium complex of the excess ligand (10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) to prevent the release of free, toxic gadolinium ions [1].
CAS Number	121915-83-1 [2].
General Relevance	While not specific to Calteridol Calcium quality control, general methods for calcium ion detection (e.g., colorimetry, electrochemistry) were identified [3] [4] [5].

A Framework for Developing Your Protocols

Since ready-made protocols are unavailable, you can build your own comprehensive control strategy by integrating several key areas. The diagram below outlines the core components and their relationships.



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To operationalize this strategy, focus on the following areas:

- **Define Critical Quality Attributes (CQAs):** Establish acceptable limits for specific metal impurities (e.g., other lanthanides, lead, cadmium) based on ICH Q3D guidelines. The starting materials and catalysts used in the synthesis of the organic ligand are likely key sources of metal contamination [1].
- **Select Analytical Techniques:** While the found methods are for calcium, the underlying techniques are relevant. You will need to adapt and validate more sensitive elemental analysis techniques like **ICP-MS (Inductively Coupled Plasma Mass Spectrometry)** or **ICP-OES (Optical Emission Spectroscopy)** for multi-element impurity profiling [3] [6].
- **Establish a Control Workflow:** Implement controls at raw material testing, in-process monitoring during the synthesis of the ligand and the final complex, and final release testing of the Active Pharmaceutical Ingredient (API) [1].

Suggestions for Finding Detailed Information

To locate the specific technical data you need, I suggest the following avenues:

- **Search Pharmacopeial Monographs:** Directly consult the official texts of the **USP (United States Pharmacopeia)**, **EP (European Pharmacopoeia)**, or **JP (Japanese Pharmacopoeia)**. Look for monographs on "Gadoteridol" or "**Calteridol Calcium**," which often include mandatory tests for elemental impurities.
- **Refine Your Search Strategy:** Use more specific terms on scientific databases such as "ICH Q3D implementation gadolinium-based contrast agents", "ICP-MS method for gadoteridol", or "metal impurities USP <232> pharmaceutical synthesis".
- **Consult Application Notes from Vendors:** Leading manufacturers of analytical instrumentation (e.g., Agilent, Thermo Fisher Scientific, PerkinElmer) often publish detailed application notes for metal analysis in specific pharmaceutical products, which can serve as excellent protocol templates.

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